molecular formula C17H34O B1594541 7-Heptadecanone CAS No. 6064-42-2

7-Heptadecanone

Cat. No.: B1594541
CAS No.: 6064-42-2
M. Wt: 254.5 g/mol
InChI Key: NFRKSAMCQGIGRC-UHFFFAOYSA-N
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Description

7-Heptadecanone is an organic compound with the molecular formula C17H34O It is a ketone, specifically a long-chain aliphatic ketone, characterized by a heptadecane backbone with a carbonyl group at the seventh position

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Heptadecanone can be synthesized through several methods. One common synthetic route involves the reaction of heptaldehyde with 1-decene in the presence of a catalyst. This reaction typically requires controlled conditions, such as an inert atmosphere and specific temperature settings .

Industrial Production Methods: In industrial settings, this compound is often produced through the oxidation of heptadecanol. This process involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 7-Heptadecanone undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to produce carboxylic acids.

    Reduction: It can be reduced to form secondary alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the carbonyl group is targeted by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Grignard reagents, organolithium compounds.

Major Products:

Scientific Research Applications

7-Heptadecanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Heptadecanone involves its interaction with various molecular targets. The carbonyl group in this compound can form hydrogen bonds with biological molecules, influencing their structure and function. It can also undergo enzymatic reduction or oxidation, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

    Heptadecanol: An alcohol with a similar carbon chain length but with a hydroxyl group instead of a carbonyl group.

    Heptadecanoic Acid: A carboxylic acid derived from the oxidation of 7-Heptadecanone.

    Heptadecane: A hydrocarbon with the same carbon chain length but lacking functional groups.

Uniqueness: this compound is unique due to its ketone functional group, which imparts distinct chemical reactivity compared to its alcohol and acid counterparts. This makes it valuable in specific synthetic applications and research contexts .

Properties

IUPAC Name

heptadecan-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34O/c1-3-5-7-9-10-11-12-14-16-17(18)15-13-8-6-4-2/h3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRKSAMCQGIGRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(=O)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80303480
Record name 7-Heptadecanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80303480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6064-42-2
Record name 7-Heptadecanone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158528
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Heptadecanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80303480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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